Bienvenue dans la boutique en ligne BenchChem!

Desacetylumuravumbolide

Antioxidant Free-radical scavenging 5,6-Dihydro-α-pyrone SAR

Desacetylumuravumbolide (C₁₂H₁₈O₃, MW 210.27 g/mol) is a naturally occurring 6-substituted 5,6-dihydro-α-pyrone originally isolated from Tetradenia riparia (Iboza riparia) and subsequently from Odontonema strictum. It is the C-9 deacetylated form of umuravumbolide, the Z-olefinic α,β-unsaturated-δ-lactone scaffold bearing a 3-hydroxyhept-1-enyl side chain; this class of secondary metabolites displays broad bioactivity, including anticancer, antimicrobial, and neurotrophic properties.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B1246029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetylumuravumbolide
Synonymsdesacetylumuravumbolide
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCCC(C=CC1CC=CC(=O)O1)O
InChIInChI=1S/C12H18O3/c1-2-3-5-10(13)8-9-11-6-4-7-12(14)15-11/h4,7-11,13H,2-3,5-6H2,1H3/b9-8-/t10-,11+/m0/s1
InChIKeyAKDFAXNMDAJWDL-DOSOYNOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desacetylumuravumbolide – Sourcing the Deacetylated 5,6-Dihydro-α-Pyrone for Neuroactive and Antioxidant Research


Desacetylumuravumbolide (C₁₂H₁₈O₃, MW 210.27 g/mol) is a naturally occurring 6-substituted 5,6-dihydro-α-pyrone originally isolated from Tetradenia riparia (Iboza riparia) and subsequently from Odontonema strictum . It is the C-9 deacetylated form of umuravumbolide, the Z-olefinic α,β-unsaturated-δ-lactone scaffold bearing a 3-hydroxyhept-1-enyl side chain; this class of secondary metabolites displays broad bioactivity, including anticancer, antimicrobial, and neurotrophic properties . The absolute configuration (6R,3'S) was established via comparative NMR and circular dichroism studies, and the compound is now accessible via several stereoselective total syntheses that facilitate laboratory-scale resupply independent of seasonal plant extraction .

Why In-Class 5,6-Dihydro-α-Pyrones Cannot Substitute for Desacetylumuravumbolide in Radical-Scavenging and Neurotrophic Protocols


The 5,6-dihydro-α-pyrone family contains several closely related congeners – umuravumbolide (C-9 acetate), deacetylboronolide, and dideacetylboronolide – that share the same α,β-unsaturated-δ-lactone electrophilic warhead but differ in side-chain oxidation state and stereochemistry. These structural differences produce order-of-magnitude variations in radical-scavenging potency and divergent neurotrophic activity profiles that preclude generic interchange . Specifically, the free C-9 hydroxyl of desacetylumuravumbolide is essential for the >200-fold DPPH-scavenging superiority over its acetylated congener umuravumbolide, and the compound occupies a distinct efficacy band in PC12 neurite-outgrowth assays compared to deacetylboronolide and verbascoside-family phenylpropanoids that co-occur in the same plant fraction . Substituting any in-class analog without experimental validation therefore risks both loss of antioxidant potency and introduction of uncharacterized pharmacodynamic pleiotropy.

Head-to-Head Quantitative Differentiation of Desacetylumuravumbolide Against Its Closest Structural Analogs


DPPH Radical-Scavenging Potency: Desacetylumuravumbolide Outperforms Umuravumbolide by 232-Fold and All Other Co-Isolated α-Pyrones

In a direct head-to-head DPPH assay of four α-pyrones isolated from the identical ethyl acetate fraction of Odontonema strictum, desacetylumuravumbolide exhibited an IC₅₀ of 0.24 ± 0.0002 µg/mL, making it approximately 232-fold more potent than umuravumbolide (IC₅₀ = 55.7 ± 0.027 µg/mL), 100-fold more potent than deacetylboronolide (IC₅₀ = 24 ± 0 µg/mL), and 621-fold more potent than dideacetylboronolide (IC₅₀ = 149 ± 0 µg/mL) . Ascorbic acid served as the positive control (IC₅₀ = 1.73 × 10⁻³ ± 0.3 µg/mL). This is currently the only published dataset where all four α-pyrones were evaluated under identical conditions, enabling unambiguous ranking of radical-scavenging capacity as: desacetylumuravumbolide >> deacetylboronolide ≥ umuravumbolide > dideacetylboronolide.

Antioxidant Free-radical scavenging 5,6-Dihydro-α-pyrone SAR

Antibacterial Activity Spectrum: Deacetylumuravumbolide Shows Broader but Moderately Lower Potency Than Umuravumbolide Against Foodborne Pathogens

In a bioassay-guided fractionation study targeting eight foodborne bacterial pathogens, desacetylumuravumbolide (compound 2) and umuravumbolide (compound 3) were isolated from the same Tetradenia riparia ethyl acetate extract and tested head-to-head using a broth microdilution method . Desacetylumuravumbolide displayed an IC₅₀ range of 212.9–637.7 µg/mL, whereas umuravumbolide was slightly more potent with an IC₅₀ range of 176.1–521.4 µg/mL against the panel (Shigella sonnei, S. flexneri, Salmonella enterica subsp. enterica, Escherichia coli, Micrococcus luteus, Staphylococcus aureus, Enterococcus faecalis, Listeria innocua). The most active compound in the study was the diterpenediol 8(14),15-sandaracopimaradiene-7α,18-diol (IC₅₀ 11.2–212.5 µg/mL). These data demonstrate that acetylation at C-9 modestly enhances antibacterial potency (approximately 1.2-fold on average) but comes at the cost of losing the radical-scavenging activity that defines desacetylumuravumbolide.

Antimicrobial Foodborne pathogens Natural product antibacterials

C-9 Free Hydroxyl as a Key Pharmacophoric Determinant: Deacetylation Drives Divergent Neurite Outgrowth and Radical-Scavenging Activity vs. Umuravumbolide

The 2024 neurite-outgrowth study in PC12 neuronal cells provides the first direct evidence that the C-9 substitution pattern dictates neurotrophic versus antioxidant functional divergence within the 5,6-dihydro-α-pyrone series . Desacetylumuravumbolide (free C-9 –OH) and umuravumbolide (C-9 –OAc) both promoted neurite extension in PC12 cells, but their potency and maximal efficacy differed from deacetylboronolide and from phenylpropanoid glucosides (verbascoside, isoverbascoside) present in the same O. strictum active fraction. Because the published data report neurite outgrowth for the full compound panel at matched concentrations (including PACAP and quercetin as positive controls), this study constitutes a cross-study comparable framework: the free hydroxyl-bearing α-pyrones (desacetylumuravumbolide, deacetylboronolide) cluster in a different neurotrophic efficacy band than the acetylated congener umuravumbolide. Combined with the >200-fold DPPH differential, the C-9 hydroxyl emerges as a dual-purpose pharmacophore that simultaneously enables radical scavenging and modulates neurotrophic signaling – a combination not replicable by umuravumbolide or other in-class acetylated or dideacetylated variants.

Structure-activity relationship Neurotrophic activity PC12 neurite outgrowth

Synthetic Accessibility and Enantiopurity: Desacetylumuravumbolide Has More Validated Total-Synthesis Routes Than Most In-Class α-Pyrones, Reducing Supply-Chain Risk for In Vivo Studies

Desacetylumuravumbolide has been the target of at least four published stereoselective total syntheses, each providing full characterization and confirming the (6R,3'S) absolute configuration: (i) Ramachandran's asymmetric allylboration/RCM route, (ii) Sabitha's Noyori asymmetric reduction/Still–Gennari olefination approach, (iii) Crimmins aldol-based synthesis, and (iv) a Jacobsen resolution/silyl-tethered RCM strategy achieving 12.1% overall yield over eight linear steps . By comparison, deacetylboronolide and dideacetylboronolide have fewer validated synthetic routes, and their stereochemical assignments have been revised in the literature, introducing ambiguity for procurement . The availability of multiple orthologous synthetic routes for desacetylumuravumbolide enables competitive sourcing and mitigates the risk of supply interruption when transitioning from in vitro to in vivo pharmacology, where gram-scale quantities with defined enantiomeric excess are mandatory.

Total synthesis Process chemistry Enantiomeric purity

Evidence-Backed Research Applications Where Desacetylumuravumbolide Provides Verifiable Differentiation Over Closest Analogs


Primary Hit in Neuronal Oxidative-Stress Models: Combined Antioxidant and Neurite-Outgrowth Screening

Investigators designing phenotypic screens for neuroprotective compounds in PC12 or SH-SY5Y oxidative-stress models (e.g., H₂O₂ or 6-OHDA challenge) should select desacetylumuravumbolide as the α-pyrone positive-control tool compound. Its DPPH IC₅₀ of 0.24 µg/mL is >200-fold lower than umuravumbolide, and it concurrently promotes neurite outgrowth at sub-cytotoxic concentrations (0.2 µg/mL) . Using umuravumbolide instead would require >200-fold higher test concentrations to achieve equivalent radical-scavenging coverage, potentially introducing off-target cytotoxicity unrelated to the α,β-unsaturated lactone electrophile.

Plant-Fraction Bioassay-Guided Isolation: Deconvolution of α-Pyrone Contributions to Antioxidant vs. Antibacterial BOTANICAL Activity

When fractionating Tetradenia riparia or Odontonema strictum extracts, desacetylumuravumbolide is the only characterized α-pyrone in these species that simultaneously contributes potent DPPH scavenging and moderate antibacterial activity (IC₅₀ 212.9–637.7 µg/mL against foodborne pathogens) . By spiking pure desacetylumuravumbolide into inactive fractions, natural-product chemists can isolate the antioxidant component of the botanical activity signature from the antibacterial diterpenediol component, enabling accurate bioactivity-fingerprint mapping that generic α-pyrone standards cannot provide.

Structure-Activity Relationship (SAR) Anchor for C-9 Hydroxyl Pharmacophore Mapping in 5,6-Dihydro-α-Pyrone Libraries

Medicinal chemistry teams synthesizing 5,6-dihydro-α-pyrone libraries for neurotrophic or antioxidant lead optimization should use desacetylumuravumbolide as the reference C-9 free-hydroxyl standard, benchmarking all new analogs against its DPPH IC₅₀ of 0.24 µg/mL and its neurite-outgrowth efficacy rank in PC12 cells . The paired comparator umuravumbolide (C-9 –OAc) provides the matched acetylated control, establishing a minimal SAR pair that isolates the contribution of the C-9 hydroxyl to both radical-scavenging and neurotrophic phenotypes. This eliminates the need for de novo synthesis of the natural product pair.

Multi-Gram Scale-Up Feasibility Assessment: Leveraging Multiple Orthogonal Synthetic Routes for In Vivo Toxicology

Before committing to GLP toxicology or rodent efficacy studies, procurement teams can request competitive quotes based on any of the four published total-synthesis routes for desacetylumuravumbolide . The route redundancy contrasts sharply with deacetylboronolide, whose structural revision from tetradenolide introduces ambiguity in batch certification. Selecting desacetylumuravumbolide as the in vivo candidate thus reduces both synthetic cost uncertainty and the risk of receiving misassigned material from vendors unfamiliar with the historical tetradenolide/deacetylboronolide nomenclature confusion.

Quote Request

Request a Quote for Desacetylumuravumbolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.